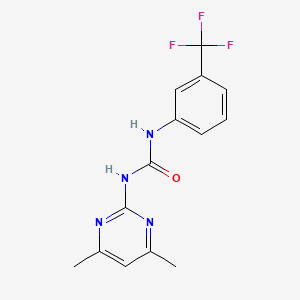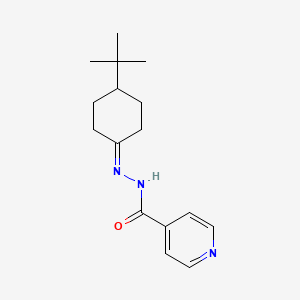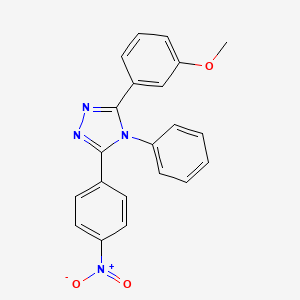
2-(3-Pyridyl)benzoselenazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Pyridyl)benzoselenazole is an organic compound with the molecular formula C12H8N2Se. It belongs to the class of benzoselenazoles, which are selenium-containing heterocycles.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-Pyridyl)benzoselenazole involves the cyclization of bis(2-aminophenyl) diselenide with benzyl chlorides in the presence of sulfur powder under metal-free conditions. The reaction is typically carried out in N,N-dimethylformamide (DMF) at 150°C under a nitrogen atmosphere . Another method involves a one-pot preparation from N-(acetyl)benzoyl-2-iodoanilines using microwave-assisted methodology .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(3-Pyridyl)benzoselenazole can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, particularly at the pyridyl or benzoselenazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
2-(3-Pyridyl)benzoselenazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex selenium-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying selenium’s biological roles and interactions.
Industry: It can be used in the development of new materials, such as organic semiconductors and catalysts.
作用機序
The mechanism by which 2-(3-Pyridyl)benzoselenazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Redox Reactions: The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially affecting gene expression and replication.
類似化合物との比較
Similar Compounds
Benzoselenazole: Lacks the pyridyl group but shares the benzoselenazole core structure.
2-(2-Pyridyl)benzothiazole: Contains a sulfur atom instead of selenium.
2-(3-Pyridyl)benzimidazole: Contains a nitrogen atom instead of selenium.
Uniqueness
2-(3-Pyridyl)benzoselenazole is unique due to the presence of both a pyridyl group and a selenium atom, which confer distinct chemical properties and potential biological activities. The selenium atom, in particular, imparts unique redox properties that are not present in its sulfur or nitrogen analogs .
特性
CAS番号 |
24783-92-4 |
|---|---|
分子式 |
C12H8N2Se |
分子量 |
259.18 g/mol |
IUPAC名 |
2-pyridin-3-yl-1,3-benzoselenazole |
InChI |
InChI=1S/C12H8N2Se/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H |
InChIキー |
HYKUGBHJUOOCKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C([Se]2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[4-(benzyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11978155.png)
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11978157.png)
![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11978163.png)

![allyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978175.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B11978198.png)
![1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11978205.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11978209.png)
![methyl (2E)-2-[4-(dimethylamino)benzylidene]-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978226.png)

![methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11978246.png)

![4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine](/img/structure/B11978254.png)
